6-Chloro-2-isopropoxy-3-nitropyridine

Directed Ortho Metalation Pyridyne Chemistry Regioselective Lithiation

Choose 6-Chloro-2-isopropoxy-3-nitropyridine (CAS 186413-77-4) when regiochemical precision and reaction orthogonality are non-negotiable. The unique 6-chloro/2-isopropoxy/3-nitro substitution pattern enables sequential Pd-catalyzed cross-coupling at C6 and directed lithiation or nucleophilic displacement at C2 – a synthetic vector inaccessible with 5-chloro or methoxy/ethoxy analogs. This spares process chemists from cumbersome protecting group strategies and delivers higher downstream yields in CNS and intracellular target campaigns. LogP ~2.7–2.95 improves membrane permeability over lower alkoxy congeners, directly supporting oral bioavailability. Demonstrated 88.5% synthesis yield ensures robust supply from kilo-lab to pilot scale. Insist on the specific regioisomer that de-risks your SAR exploration and API route scouting.

Molecular Formula C8H9ClN2O3
Molecular Weight 216.62
CAS No. 186413-77-4
Cat. No. B2782059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-isopropoxy-3-nitropyridine
CAS186413-77-4
Molecular FormulaC8H9ClN2O3
Molecular Weight216.62
Structural Identifiers
SMILESCC(C)OC1=C(C=CC(=N1)Cl)[N+](=O)[O-]
InChIInChI=1S/C8H9ClN2O3/c1-5(2)14-8-6(11(12)13)3-4-7(9)10-8/h3-5H,1-2H3
InChIKeyDKFKAZUTHFILIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-2-isopropoxy-3-nitropyridine (CAS 186413-77-4): Technical Profile and Procurement Baseline for Pharmaceutical and Agrochemical Research


6-Chloro-2-isopropoxy-3-nitropyridine (CAS 186413-77-4), also named 6-chloro-3-nitro-2-(propan-2-yloxy)pyridine, is a polyfunctionalized pyridine building block . It belongs to the class of 3-nitropyridines, which are critical intermediates in the synthesis of pharmaceuticals and agrochemicals [1]. The molecule features a unique arrangement of three reactive centers: a chlorine atom at the 6-position, a nitro group at the 3-position, and an isopropoxy group at the 2-position . This specific substitution pattern imparts a distinct reactivity profile, making it a versatile synthon for constructing more complex heterocyclic scaffolds via sequential or orthogonal transformations.

Why Generic Substitution of 6-Chloro-2-isopropoxy-3-nitropyridine (CAS 186413-77-4) Fails in Multi-Step Syntheses


The specific orthogonality of functional groups in 6-chloro-2-isopropoxy-3-nitropyridine cannot be replicated by simple or isomeric analogs. The presence of both a chlorine atom for cross-coupling and an isopropoxy group for nucleophilic displacement or directed metalation creates a unique synthetic vector. Swapping for a regioisomer like 5-chloro-2-isopropoxy-3-nitropyridine (CAS 1395035-46-7) completely alters the electronic and steric environment for key reactions like Suzuki-Miyaura coupling . Similarly, replacing the isopropoxy group with a methoxy or ethoxy group (e.g., CAS 40851-91-0 or 1094323-19-9) changes the compound's steric bulk, lipophilicity (LogP), and its ability to act as a directing group for lithiation, which can dramatically affect downstream yields and reaction selectivity [1]. These nuanced differences make generic substitution a high-risk decision in a regulated or yield-sensitive synthetic pathway.

Quantitative Differentiation of 6-Chloro-2-isopropoxy-3-nitropyridine (CAS 186413-77-4) from Its Closest Analogs


Superior Directed Lithiation Selectivity Enabled by the Isopropoxy Moiety

The 2-isopropoxy group in 6-chloro-2-isopropoxy-3-nitropyridine provides a unique steric and electronic bias that inhibits undesired side reactions during directed lithiation. Compared to the less sterically hindered 2-methoxy analog (6-chloro-2-methoxy-3-nitropyridine), the isopropoxy group prevents competing α-lithiation pathways, enabling cleaner formation of 2-alkoxy-3,4-pyridyne intermediates [1]. This allows for higher-yielding cycloadditions [1].

Directed Ortho Metalation Pyridyne Chemistry Regioselective Lithiation

Demonstrated High-Yield Synthetic Accessibility

A reliable, high-yielding synthesis for the target compound is established via alkylation of 6-chloro-3-nitropyridin-2-ol. This specific route yields an isolated 88.5% yield . In contrast, alternative routes or syntheses for other isomers (e.g., 5-chloro isomer) may not have published data demonstrating this level of efficiency.

Process Chemistry Nucleophilic Substitution Synthetic Route Scouting

Unique Orthogonality of Reactive Handles: 6-Chloro vs. 5-Chloro Isomer

The substitution pattern of the target compound (6-chloro-2-isopropoxy-3-nitro) offers distinct orthogonal reactivity compared to its 5-chloro regioisomer (CAS 1395035-46-7) . The chlorine at the 6-position in the target compound is activated for nucleophilic aromatic substitution (SNAr) and cross-coupling due to the ortho/para-directing and electron-withdrawing influence of the nitro and alkoxy groups. In the 5-chloro isomer, the chlorine is meta to the nitro group and ortho to the alkoxy group, leading to a significantly different electronic environment and reactivity profile . This directly impacts the sequence in which functional groups can be selectively addressed in a synthesis.

Chemoselectivity Cross-Coupling Medicinal Chemistry

Enhanced Lipophilicity (LogP) for Medicinal Chemistry Optimization

The isopropoxy group confers higher lipophilicity compared to smaller alkoxy analogs. The target compound has a calculated LogP of 2.7 to 2.95 [1]. This represents a measurable increase over the 2-methoxy analog, which is predicted to be less lipophilic due to its smaller alkyl chain. For a 5-bromo analog (5-bromo-2-isopropoxy-3-nitropyridine), the LogP is slightly lower at 2.5 [2], indicating the halogen also plays a role.

Drug Discovery Physicochemical Properties ADME/Tox

Commercial Availability in Research and Bulk Quantities

6-Chloro-2-isopropoxy-3-nitropyridine is commercially available from multiple vendors with typical research purity of ≥95% . The product has achieved commercial mass production status . This contrasts with some niche analogs like 2-isopropoxy-3-nitropyridine (CAS 1211758-69-8), which is listed as discontinued by some suppliers , or the 5-chloro isomer, which is less widely stocked.

Chemical Sourcing Supply Chain Procurement

High-Value Application Scenarios for 6-Chloro-2-isopropoxy-3-nitropyridine (CAS 186413-77-4)


Medicinal Chemistry: Lead Optimization Requiring Enhanced Lipophilicity

In drug discovery programs targeting intracellular or CNS targets, 6-chloro-2-isopropoxy-3-nitropyridine serves as an ideal building block. Its calculated LogP of ~2.7-2.95 provides a measurable increase in lipophilicity compared to methoxy or ethoxy analogs, which is a critical parameter for improving membrane permeability and oral bioavailability. The orthogonality of the 6-chloro and 2-isopropoxy groups allows for systematic SAR exploration of the pyridine core without the need for protecting group strategies.

Process Chemistry: Scalable Synthesis of Complex Pyridine-Containing APIs

For process chemists developing scalable routes to active pharmaceutical ingredients (APIs), the robust and high-yielding synthesis of this intermediate (demonstrated 88.5% yield ) provides a solid foundation. Its established commercial availability in bulk further supports its use in kilo-lab and pilot plant campaigns, de-risking the supply chain for late-stage clinical candidates.

Methodology Development: Directed Metalation and Heteroaryne Chemistry

Academic and industrial labs focused on developing new synthetic methodologies can leverage the unique ability of the 2-isopropoxy group to direct selective lithiation and enable the generation of stable 2-alkoxy-3,4-pyridyne intermediates [1]. This provides access to a class of reactive intermediates that are not readily available from less sterically hindered alkoxy analogs, enabling the exploration of novel cycloadditions and the synthesis of unique heterocyclic scaffolds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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